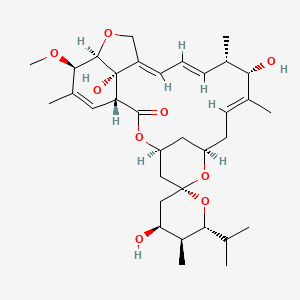
Artobiloxanthoe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artobiloxanthone, also known as KB 1, belongs to the class of organic compounds known as pyranoxanthones. These are organic aromatic compounds containing a pyran or a hydrogenated derivative fused to a xanthone ring system. Artobiloxanthone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, artobiloxanthone is primarily located in the membrane (predicted from logP). Outside of the human body, artobiloxanthone can be found in breadfruit and fruits. This makes artobiloxanthone a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties :
- Artobiloxanthone, isolated from Artocarpus elasticus, has been shown to possess significant scavenging activity and broad-spectrum antimicrobial activities against various bacterial strains. Notably, it displayed strong cytotoxic activity against human breast cancer cells without being toxic to normal liver cells (Ramli et al., 2016).
Cancer Research :
- A xanthone compound from Artocarpus obtusus induced apoptosis in MCF7 breast cancer cells through NF-κB and Bcl2/Bax signaling pathways, involving caspases (Mohan et al., 2012).
- Artoindonesianin P, a prenylated flavone from Artocarpus lanceifolius, along with artobiloxanthone, exhibited significant cytotoxicity against murine P388 leukemia cells (Hakim et al., 2002).
Tyrosinase Inhibitory Activities :
- Pyranocycloartobiloxanthone A from Artocarpus obtusus showed strong free radical scavenging, antibacterial activity against specific strains, and potent tyrosinase inhibitory activity (Hashim et al., 2012).
Bioactive Prenylated Flavonoids :
- Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando, including artobiloxanthone, have shown DNA strand-scission activity and cytotoxicity in cancer research (Seo et al., 2003).
Bioprospection and Ethnopharmacology :
- Ethnopharmacological relevance and bioprospection studies have identified various Artocarpus species, including those containing artobiloxanthone, as potential sources for the development of new therapeutic agents (Ribeiro et al., 2014).
Propiedades
Número CAS |
121748-25-2 |
|---|---|
Nombre del producto |
Artobiloxanthoe |
Fórmula molecular |
C25H22O7 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one |
InChI |
InChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3 |
Clave InChI |
ZIYAGIMFLYOZDS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
SMILES canónico |
CC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O |
melting_point |
162-164°C |
Descripción física |
Solid |
Sinónimos |
artobiloxanthone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione](/img/structure/B1250317.png)
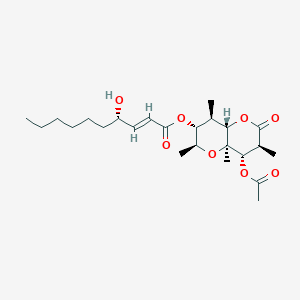
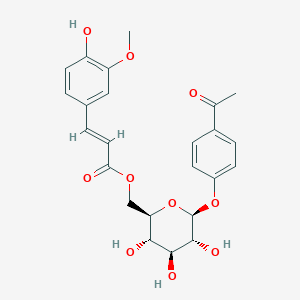
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)

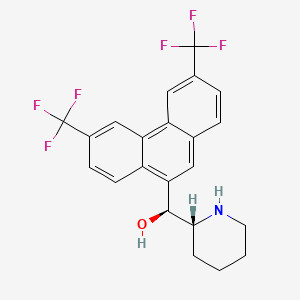

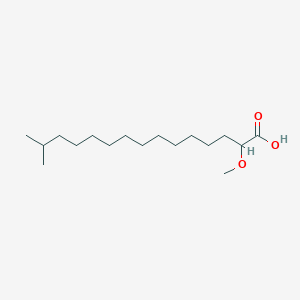


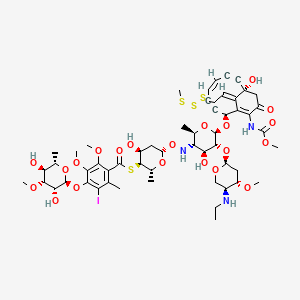

![(3aR,4R,9bS)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1250336.png)
